molecular formula C14H11F4N B14054789 (2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine

(2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine

Cat. No.: B14054789
M. Wt: 269.24 g/mol
InChI Key: NZTHGYDBWREEQC-UHFFFAOYSA-N
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Description

(2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine: is an organic compound with the molecular formula C14H11F4N and a molecular weight of 269.24 g/mol . This compound features a biphenyl structure substituted with fluoro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to their respective hydrogenated forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitro or carbonyl derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C14H11F4N

Molecular Weight

269.24 g/mol

IUPAC Name

[2-(2-fluorophenyl)-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C14H11F4N/c15-13-4-2-1-3-11(13)12-7-10(14(16,17)18)6-5-9(12)8-19/h1-7H,8,19H2

InChI Key

NZTHGYDBWREEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(F)(F)F)CN)F

Origin of Product

United States

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